molecular formula C9H15N3O2S B13261943 N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide

Cat. No.: B13261943
M. Wt: 229.30 g/mol
InChI Key: VXJXXBSZQUJUTR-UHFFFAOYSA-N
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Description

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methanesulfonamide group at the 7-ylmethyl position.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)methanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-15(13,14)11-7-8-2-4-12-5-3-10-9(12)6-8/h3,5,8,11H,2,4,6-7H2,1H3

InChI Key

VXJXXBSZQUJUTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCN2C=CN=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide typically involves the reaction of an imidazo[1,2-a]pyridine derivative with a sulfonamide reagent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Positional Isomerism

The compound’s structural analogs differ primarily in the substitution site of the methanesulfonamide group or the inclusion of additional functional groups. Key examples include:

Compound Name Substitution Site Functional Group Molecular Weight (g/mol) CAS Number Key Applications/Properties
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide 7-ylmethyl Methanesulfonamide Not explicitly stated Not provided Likely pharmaceutical (inference from analogs)
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)methanesulfonamide 2-ylmethyl Methanesulfonamide 229.30 1798724-79-4 Pharmaceutical research (building block)
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide 6-ylmethyl Methanesulfonamide Not provided 1803611-79-1 Research and development (R&D) applications
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride 2-position Sulfonyl chloride 234.7 1909318-73-5 Precursor for drug synthesis, material science

Key Observations :

  • Positional Isomerism : The attachment site (2-, 6-, or 7-ylmethyl) influences steric effects and electronic properties. For instance, the 7-ylmethyl substitution in the target compound may enhance binding to specific biological targets compared to 2- or 6-ylmethyl isomers, as spatial orientation impacts receptor interactions .
  • Functional Group Diversity : Sulfonyl chloride () is reactive, enabling further derivatization, whereas methanesulfonamide is a stable pharmacophore often linked to enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical Properties

  • Solubility : Methanesulfonamide groups generally improve water solubility compared to hydrophobic methyl or sulfonyl chloride substituents .
  • Stability : Sulfonamides are more hydrolytically stable than sulfonyl chlorides, making them preferable for long-term storage .

Biological Activity

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃N₅O₂S
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 1950422-27-1

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • ENPP1 Inhibition : This compound has been studied for its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. Inhibiting ENPP1 can enhance the immune response against tumors by promoting the activation of STING-dependent pathways .
  • Antitumor Activity : In vivo studies have shown that compounds similar to this compound can significantly inhibit tumor growth when used in combination with immunotherapy agents like anti-PD-1 antibodies. For instance, a related imidazo[1,2-a]pyrazine derivative demonstrated an impressive tumor growth inhibition rate of 77.7% in murine models .

Pharmacological Effects

The biological effects of this compound can be categorized as follows:

  • Anticancer Activity : The compound exhibits selective cytotoxicity towards various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Table 1: Biological Activity Summary

Activity TypeEffect DescriptionReference
ENPP1 InhibitionEnhances STING pathway activation
Antitumor ActivitySignificant tumor growth inhibition in vivo
Anti-inflammatoryModulation of cytokine production

Table 2: Case Studies on Related Compounds

Compound NameActivity ObservedReference
Imidazo[1,2-a]pyrazine DerivativeIC50 = 5.70 nM against ENPP1
Benzimidazole DerivativeAntiproliferative activity against A549 cells

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